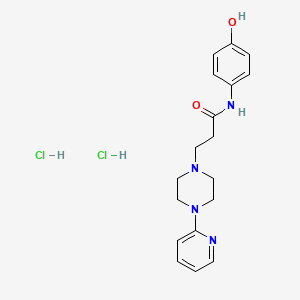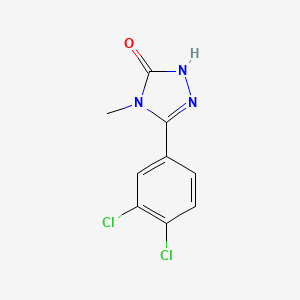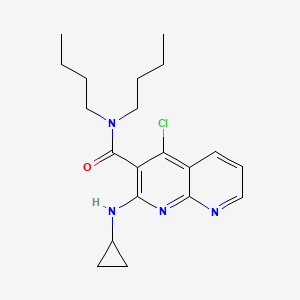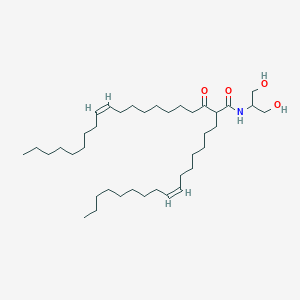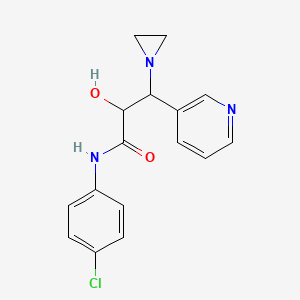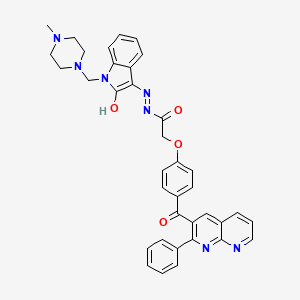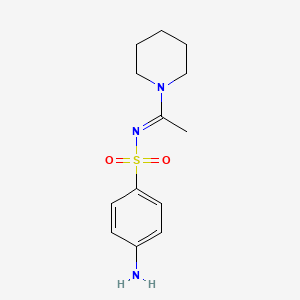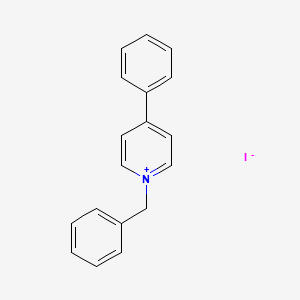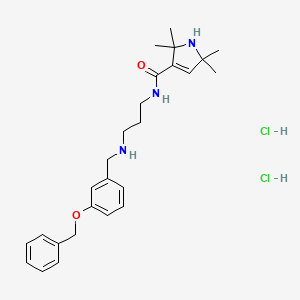
N,N-Dimethyl-N',N'-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate is a chemical compound known for its unique structure and properties. It is characterized by the presence of dimethylamino groups and hydroxypropyl groups attached to a 1,3-diaminopropane backbone, with a monooleate ester group. This compound is used in various industrial and scientific applications due to its reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate typically involves the following steps:
Starting Materials: The synthesis begins with N,N-Dimethyl-1,3-diaminopropane and 2-chloropropanol.
Reaction: The N,N-Dimethyl-1,3-diaminopropane is reacted with 2-chloropropanol in the presence of a base such as sodium hydroxide to form N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane.
Esterification: The resulting compound is then esterified with oleic acid in the presence of a catalyst such as sulfuric acid to form the monooleate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to mix and react the starting materials.
Catalysts: Employing catalysts to speed up the reaction and improve yield.
Purification: Purifying the final product through distillation or crystallization to achieve the desired purity.
化学反应分析
Types of Reactions
N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Produces carbonyl compounds such as ketones or aldehydes.
Reduction: Yields alcohols from the ester group.
Substitution: Results in the formation of substituted amines.
科学研究应用
N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, surfactants, and coatings.
作用机制
The mechanism of action of N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate involves its interaction with molecular targets through its functional groups. The dimethylamino groups can form hydrogen bonds and electrostatic interactions, while the hydroxypropyl groups can participate in hydrogen bonding and nucleophilic attacks. The ester group can undergo hydrolysis, releasing oleic acid, which can further interact with biological membranes and proteins.
相似化合物的比较
Similar Compounds
N,N-Dimethyl-N’,N’-bis(2-hydroxyethyl)-1,3-diaminopropane: Similar structure but with hydroxyethyl groups instead of hydroxypropyl groups.
N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane: Lacks the monooleate ester group.
N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane diacetate: Contains acetate ester groups instead of the monooleate ester.
Uniqueness
N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate is unique due to the presence of the monooleate ester group, which imparts distinct properties such as increased hydrophobicity and potential interactions with lipid membranes. This makes it particularly useful in applications involving surfactants and emulsifiers.
属性
CAS 编号 |
72018-19-0 |
|---|---|
分子式 |
C29H60N2O4 |
分子量 |
500.8 g/mol |
IUPAC 名称 |
1-[3-(dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C11H26N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-10(14)8-13(9-11(2)15)7-5-6-12(3)4/h9-10H,2-8,11-17H2,1H3,(H,19,20);10-11,14-15H,5-9H2,1-4H3/b10-9-; |
InChI 键 |
GJTVOKRWPCVEEN-KVVVOXFISA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CN(CCCN(C)C)CC(C)O)O |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CC(CN(CCCN(C)C)CC(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


